4-Azahomoadamantane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-7-2-9-3-8(1)5-10(4-7)11-6-9;/h7-11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUZOWODHWUJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947120 | |
| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24280-74-8 | |
| Record name | 4-Azatricyclo(4.3.1.1(sup 3,8))undecane, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Azahomoadamantane Hydrochloride
Seminal Synthetic Approaches to Azahomoadamantane Derivatives
Early methods for the construction of the azahomoadamantane skeleton primarily relied on well-established rearrangement reactions and cyclization strategies. These approaches laid the groundwork for the synthesis of a variety of aza-adamantane derivatives.
Beckmann and Schmidt Rearrangements in Azahomoadamantane Synthesis
The Beckmann and Schmidt rearrangements are powerful classical methods for inserting a nitrogen atom into a carbocyclic ring system, making them attractive for the synthesis of azahomoadamantanes. clockss.org Both reactions typically start from an adamantanone precursor to achieve the desired ring expansion.
The Beckmann rearrangement transforms an oxime into an amide or a lactam under acidic conditions. wikipedia.orgnumberanalytics.com In the context of 4-azahomoadamantane synthesis, the process begins with the conversion of adamantan-2-one to its corresponding oxime. This oxime, when treated with an acid catalyst such as sulfuric acid or polyphosphoric acid, undergoes rearrangement. wikipedia.orgmasterorganicchemistry.com The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the expansion of the adamantane (B196018) cage and the formation of the 4-azahomoadamantan-5-one (B12061612) (a lactam). wikipedia.orgnih.gov Subsequent reduction of this lactam yields the target 4-azahomoadamantane. The reaction is stereospecific, which is a crucial consideration in the design of the synthesis. wikipedia.org
The Schmidt reaction provides an alternative route, reacting a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org When applied to adamantan-2-one, the reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, forming an azidohydrin intermediate. wikipedia.orglibretexts.org This intermediate then undergoes a rearrangement with the expulsion of nitrogen gas (N₂), resulting in the migration of one of the alkyl groups from carbon to nitrogen. wikipedia.org This ring expansion yields the same 4-azahomoadamantan-5-one lactam intermediate as the Beckmann rearrangement, which can then be reduced to 4-azahomoadamantane.
| Rearrangement | Starting Material | Reagents | Intermediate | Product |
| Beckmann | Adamantan-2-one oxime | H₂SO₄, PPA, TsCl | Nitrilium ion | 4-Azahomoadamantan-5-one |
| Schmidt | Adamantan-2-one | HN₃, H₂SO₄ | Azidohydrin | 4-Azahomoadamantan-5-one |
Reductive Cyclization Routes from Amino Ketones
Reductive cyclization of amino ketones presents another foundational strategy for constructing aza-polycyclic frameworks. This approach involves the intramolecular reaction of an amino group with a ketone moiety within a suitably designed precursor molecule. For the synthesis of 4-azahomoadamantane, this would typically involve a bicyclic amino ketone that can cyclize to form the characteristic tricyclic cage structure. The synthesis of the requisite α-amino ketone precursors is a critical step in this pathway. researchgate.netrsc.org The cyclization itself can be promoted under various reductive conditions, often involving catalytic hydrogenation or chemical reducing agents, which facilitate the formation of an imine or enamine intermediate that subsequently cyclizes.
Synthesis from Bicyclic Precursors
The synthesis of the 4-azahomoadamantane system can be achieved by starting with functionalized bicyclic precursors. nih.gov These methods often involve building the third ring onto a pre-existing bicyclo[3.3.1]nonane framework. For instance, a bicyclo[3.3.1]nonane derivative containing appropriate functional groups, such as a ketone and a precursor to an amino group at strategic positions, can be induced to cyclize intramolecularly. The Beckmann and Schmidt rearrangements themselves can be viewed as starting from a tricyclic precursor (adamantanone) which is conceptually derived from bicyclic systems. Ring-rearrangement metathesis (RRM) has also been explored as a powerful tool to transform relatively simple bicyclic or tricyclic starting materials into more complex lactam derivatives which are precursors to aza-heterocycles. nih.gov
Modern and Advanced Synthetic Strategies
More recent synthetic efforts have focused on developing novel and more efficient routes to the 4-azahomoadamantane core. These methods often offer advantages in terms of reaction conditions and the ability to introduce substituents.
Photolytic Ring Expansion Methodologies from Azidoadamantane Derivatives
A modern approach to the synthesis of the 4-azahomoadamantane skeleton involves the photolytic ring expansion of 2-azidoadamantane (B3130292) derivatives. clockss.org This method utilizes the light-induced decomposition of an azide (B81097) to generate a highly reactive nitrene intermediate, which then inserts into a neighboring C-C bond to effect ring expansion. The photolysis of 2-azidoadamantane derivatives can afford the corresponding 4-azahomoadamant-4-enes. clockss.org For example, the photolysis of 2-azido-2-phenyladamantane has been shown to produce the 5-phenyl-4-azahomoadamant-4-ene in moderate yield. clockss.org These bridge imine products can then be reduced to the saturated 4-azahomoadamantane derivatives.
Utilization of Bridge Imines as Key Intermediates
Bridge imines, specifically 4-azahomoadamant-4-enes, are key intermediates in several modern synthetic routes to 4-azahomoadamantane. clockss.org These imines are relatively stable compared to more strained bridgehead imines and can be handled at room temperature, although they are sensitive to moisture and air. clockss.org They are conveniently stored as their hydrochloride salts.
One of the primary methods to generate these bridge imines is the acid-catalyzed (acidolysis) ring expansion of 2-azidoadamantane derivatives. clockss.org For instance, treating 2-alkyl-2-azidoadamantanes with an acid like methanesulfonic acid in chloroform (B151607) leads to the formation of 5-alkyl-4-azahomoadamant-4-enes in good yields. clockss.org The unsubstituted 4-azahomoadamant-4-ene can be obtained directly from 2-adamantanol (B149831) by treatment with sodium azide in a mixture of chloroform and methanesulfonic acid. clockss.org
Once formed, these bridge imines can be readily converted to the final saturated heterocycle. Simple reduction, for example with sodium borohydride, of the C=N double bond in 4-azahomoadamant-4-enes provides the corresponding 5-substituted 4-azahomoadamantane derivatives. clockss.org
| Method | Precursor | Conditions | Intermediate | Yield |
| Photolysis | 2-Azido-2-phenyladamantane | Photolysis (light) | 5-Phenyl-4-azahomoadamant-4-ene | Moderate clockss.org |
| Acidolysis | 2-Alkyl-2-azidoadamantane | CH₃SO₃H / CHCl₃ | 5-Alkyl-4-azahomoadamant-4-ene | Good clockss.org |
| Reduction | 4-Azahomoadamant-4-ene | NaBH₄ | 4-Azahomoadamantane | High |
Transannular Reactions in the Derivatization of Azahomoadamantane Nitriles
Transannular reactions, which involve the formation of a covalent bond across a ring system, represent a powerful strategy in the synthesis and functionalization of complex polycyclic structures like azahomoadamantanes. In the context of azahomoadamantane chemistry, these reactions are particularly useful for introducing functionality and constructing the intricate cage structure from more accessible bicyclic precursors. nih.govnih.gov
A notable example involves the derivatization of azahomoadamantane nitriles. Substituted 4-azahomoadamantanes can be accessed through transannular reactions of nitrile derivatives that are readily available from bicyclo[3.3.1]nonane precursors. researchgate.net For instance, reactions that can lead to the transannular cyclization of the cyano group in substituted bicyclo[3.3.1]nonane-3-endo-carbonitriles have been studied to produce 2-exo-hydroxy-4-azahomoadamantanes. researchgate.net The strategic placement of functional groups on the bicyclic starting material allows for intramolecular interactions, leading to the desired tricyclic azahomoadamantane skeleton.
The mechanism of these cyclizations often involves the activation of a functional group, which then participates in an intramolecular reaction with another part of the ring. The stereoelectronic requirements for such reactions are stringent, demanding a specific conformation of the bicyclic precursor to allow for the proximity of the reacting centers.
Efficient Preparation of 4-Azahomoadamantane (4-Azatricyclo[4.3.1.13,8]undecane) Hydrochloride
An efficient and facile synthesis of 4-azahomoadamantane derivatives has been developed, providing a high-yield route to this important heterocyclic scaffold. A key method involves a Schmidt reaction on 1-adamantanol. This reaction, when carried out using sodium azide in a mixture of 95% sulfuric acid and chloroform, directly yields 3-hydroxy-4-azatricyclo[4.3.1.13,8]undecane (4-azahomoadamantan-3-ol) in a remarkable 94% yield. This rearranged product is a crucial intermediate for accessing other 4-azahomoadamantane derivatives.
The formation of 4-azahomoadamantane hydrochloride can then be achieved through standard chemical transformations from this hydroxylated intermediate. The hydrochloride salt form enhances the compound's solubility and stability, which is often desirable for further applications.
Below is a table summarizing the key aspects of this efficient synthetic route:
| Starting Material | Reagents | Key Intermediate | Reported Yield |
| 1-Adamantanol | Sodium azide, 95% H₂SO₄, CHCl₃ | 3-Hydroxy-4-azatricyclo[4.3.1.13,8]undecane | 94% |
This method stands out due to its operational simplicity and high efficiency, making the 4-azahomoadamantane core more accessible for further chemical exploration.
Synthetic Challenges and Future Directions in Azahomoadamantane Construction
Despite the advancements in the synthesis of 4-azahomoadamantane and its derivatives, several challenges remain. The construction of the rigid, three-dimensional azahomoadamantane cage often requires multi-step sequences and can be sensitive to reaction conditions. The synthesis of specifically substituted derivatives, particularly at the bridgehead positions, can be synthetically demanding.
One of the primary challenges lies in the stereoselective synthesis of substituted azahomoadamantanes. The rigid nature of the cage means that the relative orientation of substituents is fixed, and controlling this stereochemistry during synthesis is a significant hurdle. Many of the existing methods rely on rearrangements of adamantane or cyclizations of bicyclic precursors, where the stereochemical outcome is dictated by the inherent conformational preferences of the intermediates. nih.govnih.gov
Future directions in this field are likely to focus on the development of more versatile and stereocontrolled synthetic methodologies. This could involve the use of modern catalytic methods to achieve asymmetric synthesis of azahomoadamantane derivatives. Furthermore, the exploration of novel starting materials and ring-closing strategies could open up new avenues for creating a wider diversity of functionalized azahomoadamantanes. The development of one-pot reactions and cascade sequences that can rapidly assemble the complex tricyclic system from simple precursors is also a highly desirable goal. As the demand for novel polycyclic nitrogen-containing compounds in various scientific fields grows, the development of innovative and efficient synthetic routes to the 4-azahomoadamantane core will continue to be an active area of research.
Structural Analysis and Characterization of 4 Azahomoadamantane Hydrochloride and Its Derivatives
Advanced Spectroscopic Characterization Techniques
A combination of spectroscopic methods is essential for providing a comprehensive structural profile of 4-Azahomoadamantane hydrochloride. These techniques probe the molecule's atomic connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its rigid, polycyclic structure.
¹³C NMR spectroscopy is particularly informative for confirming the number of unique carbon environments. The high symmetry of the parent adamantane (B196018) cage is reduced by the introduction of the nitrogen atom. In the hydrochloride salt, the carbons flanking the nitrogen (bridgehead C-3 and methylene (B1212753) C-5) are expected to be significantly shifted downfield compared to their positions in the free base or the parent hydrocarbon, providing clear diagnostic signals for the compound's formation. While specific experimental data for this compound is not widely published, data for its lactam precursor, 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one, shows adamantyl proton signals in the range of 7.5–8.4 ppm. Upon reduction of the lactam and formation of the hydrochloride salt, these shifts would be altered significantly.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| C1, C7 | ~1.8 - 2.2 | ~35 - 40 | Bridgehead CH |
| C2, C8, C9 | ~1.6 - 2.0 | ~28 - 33 | CH₂ groups distant from N |
| C3, C5 | ~3.0 - 3.5 | ~45 - 55 | CH/CH₂ adjacent to NH₂⁺ |
| C6, C10 | ~1.7 - 2.1 | ~30 - 35 | CH₂ groups |
Note: These are predicted values based on general principles for aliphatic amines and adamantane derivatives. Actual values may vary based on solvent and concentration.
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the analysis would typically be performed on the free base, 4-Azahomoadamantane (C₁₀H₁₇N), which has a molecular weight of 151.25 g/mol .
Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 151. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for the free base. libretexts.org The fragmentation of adamantane derivatives is characteristic, often involving the loss of alkyl fragments. chemguide.co.uklibretexts.org For an aliphatic amine, a primary fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to stable, resonance-stabilized fragment ions.
Table 2: Predicted Key Fragments in the Mass Spectrum of 4-Azahomoadamantane (Free Base)
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 151 | [C₁₀H₁₇N]⁺ | Molecular Ion (M⁺) |
| 150 | [C₁₀H₁₆N]⁺ | Loss of H radical from M⁺ |
| 122 | [C₈H₁₂N]⁺ | Alpha-cleavage with loss of C₂H₅ |
| 94 | [C₆H₈N]⁺ | Further fragmentation of the cage |
Infrared (IR) spectroscopy is an effective tool for identifying functional groups. The IR spectrum of this compound is dominated by features characteristic of a secondary amine salt. cornell.edu The most prominent of these is the N-H stretching vibration of the ammonium (B1175870) group (NH₂⁺). This appears as a very broad and strong absorption band, typically in the 2700-3000 cm⁻¹ region, often superimposed on the C-H stretching vibrations. cornell.edu
Another key feature is the N-H bending (asymmetric deformation) vibration, which is expected to appear in the 1560-1620 cm⁻¹ range. ncu.edu.tw The presence of these bands, and the absence of the C=O stretch that would be seen in its lactam precursor (around 1650 cm⁻¹), confirms the successful reduction and salt formation.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| 2950 - 2850 | C-H stretch | Aliphatic CH and CH₂ groups of the adamantane cage. |
| 2700 - 3000 | N-H stretch (broad) | Characteristic of the NH₂⁺ group in an amine salt. cornell.edu |
| 1560 - 1620 | N-H bend | Asymmetric bending of the NH₂⁺ group. ncu.edu.tw |
UV-Visible spectroscopy probes the electronic transitions within a molecule. This compound, being a saturated aliphatic amine, is not expected to show significant absorption in the standard UV-Vis range (220-800 nm). nih.gov The possible electronic transitions are of high energy and occur in the vacuum ultraviolet region (<200 nm).
The two primary types of transitions are:
σ → σ (sigma to sigma star) transition:* This involves exciting an electron from a C-C or C-H sigma bonding orbital to the corresponding anti-bonding orbital. These are high-energy transitions, typically occurring below 150 nm for alkanes. ucl.ac.uk
n → σ (n to sigma star) transition:* This involves exciting an electron from the non-bonding lone pair of the nitrogen atom to an anti-bonding sigma orbital. For aliphatic amines, these transitions occur at longer wavelengths than σ → σ* transitions but are still usually found below 220 nm. miamioh.edu
Because these absorptions fall outside the typical analytical window, UV-Visible spectroscopy is generally not used for routine characterization of this compound's structure but confirms the absence of chromophores like aromatic rings or conjugated double bonds.
Table 4: Expected Electronic Transitions for 4-Azahomoadamantane
| Transition Type | Chromophore | Approximate λₘₐₓ (nm) | Region |
|---|---|---|---|
| σ → σ* | C-C, C-H | < 150 | Vacuum UV |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Obtaining a suitable single crystal of this compound would allow for its complete structural determination via X-ray diffraction. mit.edu While the crystal structure of the parent adamantane is known to be a face-centered cubic lattice under ambient conditions, the introduction of the heteroatom and the presence of the chloride counter-ion in this compound would lead to a different crystal packing arrangement. aist.go.jp
The analysis would precisely define the geometry of the tricyclic cage, confirming the chair-boat-chair conformation of the fused rings. Crucially, it would reveal the nature of the intermolecular forces governing the crystal lattice. This includes the hydrogen bonding network between the ammonium (NH₂⁺) group and the chloride anions (Cl⁻), as well as weaker van der Waals interactions between the hydrocarbon cages. This data is invaluable for understanding the physical properties of the solid material. Although a specific structure for this compound is not publicly deposited in the Cambridge Structural Database (CSD), analysis of related adamantane derivatives shows a high tendency for ordered packing arrangements. bldpharm.comresearchgate.net
Table 5: Structural Parameters Determined by Single Crystal X-ray Diffraction
| Parameter | Information Obtained | Expected Value/Feature |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit. | Dependent on the crystal system. |
| Space Group | Symmetry elements within the crystal. | Defines the packing symmetry. |
| Bond Lengths | C-C, C-H, C-N bond distances. | C-C: ~1.54 Å; C-N: ~1.47 Å |
| Bond Angles | Angles between atoms (e.g., C-N-C). | Tetrahedral-like, ~109.5° |
| Torsional Angles | Conformation of the ring system. | Defines the precise cage geometry. |
Reactivity and Reaction Mechanisms of 4 Azahomoadamantane Hydrochloride
Nucleophilic and Electrophilic Reactions Involving the Azahomoadamantane Framework
The reactivity of 4-azahomoadamantane is characterized by the interplay between the nucleophilic nitrogen atom and the reactivity of the hydrocarbon cage, particularly at the bridgehead positions.
The lone pair of electrons on the nitrogen atom in 4-azahomoadamantane makes it a nucleophile, readily undergoing reactions with electrophiles.
N-alkylation: This involves the reaction of 4-azahomoadamantane with alkylating agents, such as alkyl halides or tosylates, to form quaternary ammonium (B1175870) salts or N-alkylated derivatives. beilstein-journals.org The reaction typically proceeds via an SN2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base can influence the regioselectivity of alkylation in related heterocyclic systems. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation in substituted indazoles. beilstein-journals.org
N-acylation: 4-Azahomoadamantane can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide. N-acylation can be a crucial step in the synthesis of various derivatives. For example, regioselective N-acylation has been used to obtain N-1 substituted indazoles, which can then be further modified. beilstein-journals.org
A general scheme for N-alkylation and N-acylation is presented below:

The bridgehead positions of the adamantane (B196018) cage are generally unreactive towards standard SN2 reactions due to steric hindrance and the instability of the resulting carbocation in an SN1 reaction (Bredt's rule). However, substitutions at the bridgehead positions of the 4-azahomoadamantane system can be achieved under specific conditions, often involving the generation of reactive intermediates like N-acyliminium ions. rsc.org
For example, treatment of 3-methoxy-4-methoxycarbonyl-4-azahomoadamantane with aluminum chloride in benzene (B151609) leads to the formation of the corresponding 3-phenyl derivative. rsc.org This reaction proceeds through an N-acyliminium ion intermediate, which is then attacked by the aromatic ring. This method provides a pathway to introduce substituents at the bridgehead C3 position. rsc.org
| Reactant | Reagent | Product |
| 3-methoxy-4-methoxycarbonyl-4-azahomoadamantane | AlCl₃, Benzene | 3-phenyl-4-methoxycarbonyl-4-azahomoadamantane |
| 4-acetyl-3-methoxy-4-azahomoadamantane | AlCl₃, Benzene | 4-acetyl-3-phenyl-4-azahomoadamantane |
Ring Expansion and Rearrangement Reactions
The synthesis of the 4-azahomoadamantane skeleton often involves ring expansion or intramolecular rearrangement reactions of adamantane derivatives.
A key method for synthesizing the 4-azahomoadamantane ring system is the acid-catalyzed decomposition of 2-azidoadamantanes. clockss.org This reaction, often carried out using a strong acid like methanesulfonic acid in a suitable solvent, proceeds through a Schmidt-like rearrangement. The protonated azido (B1232118) group leaves as nitrogen gas, generating a carbocation intermediate which then undergoes a ring-expanding rearrangement to form the more stable 4-azahomoadamant-4-ene. clockss.org Subsequent reduction of the imine double bond yields the saturated 4-azahomoadamantane.
The reaction of 2-azidoadamantanes with sodium azide (B81097) in sulfuric acid and chloroform (B151607) also leads to the formation of 4-azahomoadamant-4-enes. clockss.org

Intramolecular cyclization reactions are another important strategy for constructing the 4-azahomoadamantane framework. researchgate.net These reactions often involve the formation of a bond between the nitrogen atom and a suitable carbon atom within the same molecule. For instance, bicyclic epoxy derivatives can serve as precursors, where the epoxide opening is followed by an intramolecular cyclization involving the nitrogen atom. researchgate.net
Intramolecular cyclizations can also be facilitated by the formation of N-acyliminium ions, which can then be trapped by an internal nucleophile. rsc.org For example, the cyclization of a 3-phenylethynyl substituted 4-azahomoadamantane derivative with partially hydrated aluminum chloride resulted in the formation of fused heterocyclic systems. rsc.org Similarly, intramolecular substitution of a 3-methoxy group with an aryl group in arylurea derivatives of 4-azahomoadamantane, promoted by aluminum chloride, leads to the formation of quinazolinone-fused products in good yields. rsc.org
| Reactant | Reagent | Product(s) |
| 3-phenylethynyl-4-methoxycarbonyl-4-azahomoadamantane | AlCl₃ (partially hydrated) | Oxazinone, Oxazolidinone, and hydrochlorinated products |
| 3-phenylacetyl-4-acetyl-4-azahomoadamantane | Base | 3-pyrrolin-2-one fused derivative |
| Arylurea derivatives of 3-methoxy-4-azahomoadamantane | AlCl₃ | Quinazolinone fused derivatives |
Functionalization and Derivatization Strategies
Further functionalization of the 4-azahomoadamantane skeleton allows for the creation of a diverse range of derivatives with potential applications in various fields. These strategies often build upon the fundamental reactions discussed previously.
Derivatization can be achieved through:
N-alkylation and N-acylation: As discussed in section 4.1.1, these reactions provide a straightforward way to introduce a wide variety of substituents at the nitrogen atom.
Bridgehead substitution: The methods described in section 4.1.2 allow for the introduction of functional groups at the bridgehead carbons, enabling further chemical transformations.
Intramolecular reactions: The cyclization strategies mentioned in section 4.2.2 can be employed to construct more complex, fused heterocyclic systems based on the 4-azahomoadamantane core. nih.gov
The synthesis of N-substituted derivatives of 4-azahomoadamantane can be achieved through various methods, including the intramolecular aza-Wittig reaction. researchgate.net
Acylation and Alkylation of the Nitrogen Atom
The secondary amine functionality within the 4-azahomoadamantane framework serves as a prime site for synthetic modification through acylation and alkylation reactions. These transformations are fundamental in diversifying the structure and potential applications of this cage compound.
Acylation Reactions:
The nitrogen atom of 4-azahomoadamantane can be readily acylated using various acylating agents. For instance, treatment with acetic anhydride (B1165640) in the presence of perchloric acid results in the formation of the corresponding N-acetyl derivative in quantitative yield. This high-yielding reaction highlights the accessibility and reactivity of the nitrogen lone pair. The general scheme for acylation involves the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the departure of a leaving group.
A variety of N-acyl hydrazone compounds have also been synthesized, demonstrating the versatility of acylation reactions. These syntheses often involve the reaction of a hydrazide with an appropriate aldehyde or ketone.
Table 1: Examples of Acylation Reactions
| Reactant 1 | Reactant 2 | Product | Reference |
| 4-Azahomoadamantane | Acetic anhydride/Perchloric acid | N-acetyl-4-azahomoadamantane | researchgate.net |
| δ-oxo pentane (B18724) hydrazide | Substituted aryl/heteroaryl aldehydes | N-acyl hydrazone derivatives | nih.gov |
Alkylation Reactions:
Alkylation of the nitrogen atom introduces alkyl groups, further modifying the steric and electronic properties of the molecule. N-alkylation can be achieved through various methods, including tandem amination approaches. organic-chemistry.org For example, N-alkyl-substituted 4-quinolones can be synthesized in high yields from o-chloroaryl acetylenic ketones and functionalized alkyl amines. organic-chemistry.org This method demonstrates an efficient way to form C-N bonds. organic-chemistry.org
The synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives showcases the use of alkyl halides and sulfonates as alkylating agents. nih.gov Primary alkyl iodides have also been shown to be effective. nih.gov Another approach involves the visible light-induced radical cascade cyclization of 2-(allyloxy)arylaldehydes with N-(acyloxy)phthalimides to produce 3-alkyl substituted chroman-4-one scaffolds. researchgate.net
Table 2: Examples of Alkylation Reactions
| Reactant 1 | Reactant 2 | Product | Reference |
| o-chloroaryl acetylenic ketones | functionalized alkyl amines | N-alkyl-substituted 4-quinolones | organic-chemistry.org |
| 4-O-hydroxy N-acetylneuraminic acid derivative | Alkyl halides/sulfonates | 4-O-alkylated N-acetylneuraminic acid derivative | nih.gov |
| 2-(allyloxy)arylaldehydes | N-(acyloxy)phthalimides | 3-alkyl substituted chroman-4-one | researchgate.net |
Introduction of Heterocyclic Moieties and Fused Ring Systems
The rigid framework of 4-azahomoadamantane provides a unique scaffold for the construction of more complex molecular architectures, including those with fused heterocyclic rings. These modifications can significantly alter the molecule's properties and biological activity.
The presence of certain substituents in the 3 and 4 positions of the 4-azahomoadamantane molecule allows for the formation of fused heterocyclic systems. However, this approach can be limited by the thermodynamic favorability of the azahomoadamantane skeleton cleaving to form bicyclic structures. researchgate.net
One strategy for creating fused ring systems involves the intramolecular cyclization of unsaturated acyloxy sulfones. nih.gov Deprotonation with a strong base like LHMDS in THF initiates the cyclization, and subsequent dehydration and double bond isomerization can lead to fused furan (B31954) rings in good yields. nih.gov This method has also been adapted for the synthesis of benzofurans. nih.gov
Another approach to fused ring systems is the inverse electron-demand Diels-Alder (iEDDA) reaction of ortho-quinone methide (o-QM), an electron-poor diene, with electron-rich dienophiles. rsc.org This reaction can produce fused-ring flavonoid systems in a highly regioselective manner. rsc.org
The synthesis of fused-ring systems is a broad area of organic chemistry with various methodologies. For instance, a convergent strategy for synthesizing large polycyclic ethers utilizes an oxiranyl anion-based [X+2+Y]-type ring expansion. nih.gov Additionally, nickel-catalyzed enantioselective synthesis has been used to create tricyclic furan derivatives. researchgate.net Thienopyrroles, which are fused thiophene (B33073) and pyrrole (B145914) rings, have also garnered significant interest. researchgate.net
Table 3: Examples of Fused Ring System Synthesis
| Starting Material | Reaction Type | Resulting Fused System | Reference |
| Unsaturated acyloxy sulfones | Intramolecular cyclization | Fused furan rings | nih.gov |
| ortho-Quinone methide and dienophiles | Inverse electron-demand Diels-Alder | Fused-ring flavonoids | rsc.org |
| Oxiranyl anion | [X+2+Y]-type ring expansion | Polycyclic ethers | nih.gov |
| Alkynyl-cyclohexadienone | Nickel-catalyzed oxidative cyclization | Tricyclic furan derivatives | researchgate.net |
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity and stereoselectivity are crucial concepts in the chemical transformations of 4-azahomoadamantane, dictating the specific isomer formed during a reaction.
Regioselectivity:
Regioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.com In the context of 4-azahomoadamantane, this is particularly relevant in reactions involving unsymmetrical reagents or intermediates. For example, in the formation of fused ring systems via the iEDDA reaction of o-QM, the cycloaddition reactions proceed in a highly regioselective manner, which is dependent on the charge distribution of the reacting partners. rsc.org
The concept of Markovnikov and anti-Markovnikov selectivity is a classic example of regioselectivity in alkene addition reactions. masterorganicchemistry.com While not directly applied to the core 4-azahomoadamantane structure, understanding these principles is fundamental to predicting outcomes in reactions involving unsaturated derivatives.
Stereoselectivity:
Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com The rigid, cage-like structure of 4-azahomoadamantane can impose significant steric constraints, influencing the stereochemical outcome of reactions.
A computational study on the stereocontrolled synthesis of β-lactams within a researchgate.netrotaxane highlights the influence of a supramolecular host on stereoselectivity. nih.gov The study suggests that the uncommon trans-stereoselective cyclization is due to a higher distortion energy for the alternative cis-fumaramide conformation enforced by the rotaxane. nih.gov This demonstrates how the environment, in this case, a macrocycle, can dictate the stereochemical pathway of a reaction.
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, providing detailed insights into the electronic structure and properties of molecules.
DFT has been extensively employed to investigate the geometry and electronic characteristics of adamantane (B196018) and its aza-derivatives. nih.govresearchgate.net These studies typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties.
For instance, DFT calculations on 2-azaadamantane (B3153908) N-oxyl derivatives, using the UB3-LYP functional and a 6-311+G(d) basis set, have been instrumental in understanding their conformational and electronic structures. nih.gov Such studies can determine key geometric parameters like bond lengths and angles with high accuracy. In a study of 1-azaadamantanes and 1,3-diazaadamantanes, DFT methods were used to calculate fully optimized geometries, providing key parameters such as C-N and C-C bond distances and bond angles. researchgate.net For 1-azaadamantane (B8791487), with a C3v symmetry point group, the calculated C-N bond length is 1.475 Å and the C-C bond length is 1.468 Å. researchgate.net
The introduction of nitrogen atoms into the adamantane cage, as in azaadamantane derivatives, significantly influences the electronic properties. DFT studies on 1,3-diaza-adamantan-6-ones have shown how substituents on the cage affect the molecular orbital energies and other electronic parameters. researchgate.net These calculations are crucial for understanding the reactivity and potential applications of these molecules. researchgate.netnih.gov
Table 1: Representative Geometric Parameters of Adamantane Analogs from DFT Calculations
| Compound | Symmetry | Bond | Bond Length (Å) | Reference |
| Adamantane | Td | C-C | 1.537 | researchgate.net |
| 1-Azaadamantane | C3v | C-N | 1.475 | researchgate.net |
| 1-Azaadamantane | C3v | C-C | 1.468 | researchgate.net |
This table presents illustrative data from computational studies on adamantane and 1-azaadamantane to provide a comparative basis for understanding the likely structural parameters of 4-azahomoadamantane hydrochloride.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing insights into the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netmdpi.com
In pristine adamantane, the HOMO and LUMO orbitals are symmetrically distributed across the entire molecule, indicating delocalized electron density. researchgate.net However, the introduction of heteroatoms, such as nitrogen in aza-adamantanes, alters the nature and energy of these frontier orbitals. Studies on boron-substituted adamantanes have shown that substitution significantly narrows the HOMO-LUMO gap, with a more substantial reduction observed with increasing substitution. researchgate.netmdpi.com
For aza-adamantane derivatives, the nitrogen lone pair often contributes significantly to the HOMO, making this region susceptible to electrophilic attack. The LUMO, conversely, is often distributed over the carbon skeleton, indicating sites for nucleophilic attack. The analysis of HOMO and LUMO compositions helps in understanding intramolecular charge transfer characteristics, which are crucial for predicting reactivity and designing new functional materials. rsc.org
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Adamantane and a Boron-Substituted Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Pristine Adamantane | -7.44 | - | - | researchgate.net |
| 2-Bora-adamantane | -7.10 | - | - | researchgate.net |
This table showcases how substitution can alter the frontier orbital energies in the adamantane cage, providing a model for the expected electronic behavior of this compound.
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for structural elucidation. DFT calculations can predict the infrared (IR) and Raman spectra of molecules with a high degree of accuracy. researchgate.netnih.gov A frequency analysis also confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). nih.gov
For adamantane, theoretical calculations have successfully assigned the normal modes of vibration to specific types of molecular motion. researchgate.netnih.gov These include characteristic C-H stretching, CH2 scissoring, and various skeletal deformation modes. researchgate.net
Potential Energy Distribution (PED) analysis is often performed to provide a quantitative description of the contribution of each internal coordinate (like bond stretching or angle bending) to a given normal mode of vibration. nih.gov This allows for a detailed and unambiguous assignment of the vibrational bands observed in experimental spectra. For complex molecules like aza-homoadamantane derivatives, PED analysis is crucial for correctly interpreting their vibrational spectra.
Molecular Mechanics (MMX) and Semi-Empirical Methods (AM1) for Conformational Studies
While quantum mechanical methods provide high accuracy, they can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics (MM) and semi-empirical methods offer a faster alternative for exploring the potential energy surface and identifying stable conformers.
Molecular mechanics methods, using force fields like MMX, are well-suited for studying the conformational preferences of flexible molecules. For a molecule like 4-azahomoadamantane, which has a larger and potentially more flexible cage than adamantane, MM methods could be used to explore different ring conformations.
Semi-empirical methods, such as AM1, provide a simplified quantum mechanical approach. They have been successfully used to study host-guest complexation and to calculate energy barriers for guest entry and exit in complex systems. nih.gov For this compound, AM1 could be employed to perform initial conformational searches or to study its interactions with other molecules in a computationally efficient manner. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. For adamantane and its derivatives, computational studies have shed light on various reaction pathways, including functionalization reactions. wikipedia.orgnih.gov
For example, the dissociative ionization of adamantane has been studied using DFT, revealing multiple fragmentation pathways and their associated energy barriers. rsc.orgrsc.org These studies involve locating the transition state structures that connect reactants to products on the potential energy surface. The Synchronous Transit-Guided Quasi-Newton (STQN) method is one technique used to find such transition states. rsc.org
Understanding the reaction pathways for the synthesis or modification of aza-homoadamantane derivatives is crucial for developing new synthetic methodologies. Computational analysis can predict the most likely sites of reaction and the energetics of different pathways, guiding experimental efforts. nih.govrsc.org
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, primarily based on DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural verification.
For adamantane and its derivatives, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These predictions can aid in the assignment of complex NMR spectra. While there can be discrepancies between calculated and experimental values, the trends and relative shifts are often well-reproduced, providing valuable structural information. researchgate.netnih.gov
Similarly, as mentioned in section 5.1.3, IR and Raman spectra can be simulated from the calculated vibrational frequencies and intensities. nih.govresearchgate.net This is particularly useful for identifying characteristic vibrational modes of the aza-homoadamantane skeleton and for understanding the influence of the hydrochloride salt formation on the vibrational spectrum.
Molecular Modeling for Structure-Reactivity Correlations
Further research in this specific area would be necessary to elucidate the precise structure-reactivity correlations of this compound and to populate a comprehensive analysis of its molecular modeling.
Advanced Applications and Functional Materials Derived from 4 Azahomoadamantane Hydrochloride
Role as Versatile Building Blocks and Intermediates in Organic Synthesis
The rigid, three-dimensional structure of the 4-azahomoadamantane framework makes it a valuable building block in organic synthesis. Its inherent stability and defined stereochemistry allow for the construction of complex molecular architectures with specific spatial arrangements. The nitrogen atom at the 4-position introduces a site for functionalization, enabling the synthesis of a diverse array of derivatives.
Several series of derivatives have been prepared starting from 4-azahomoadamantan-5-one (B12061612), a key intermediate. acs.org For instance, the synthesis of 3-cyano-4-azahomoadamantane has been reported, which serves as a precursor to novel 4-azahomoadamantano acs.orgnih.gov-fused five-membered heterocycles. acs.org This was achieved through the irradiation of 1-azidoadamantane (B1269512) in a two-phase system of n-hexane and aqueous sodium cyanide, with Adogen 464 as a phase-transfer catalyst. acs.org The resulting 3-cyano derivative can be further transformed into carboxylic acids and esters through standard procedures. acs.org
The versatility of the 4-azahomoadamantane scaffold is also demonstrated in its use for creating molecules with potential biological activity. For example, it has been incorporated into dihydropyrimidine (B8664642) (DHPM) derivatives, which are being explored as potential anticancer agents. nih.gov The lipophilic nature of the adamantane (B196018) cage can enhance the bioavailability of these compounds. nih.gov Similarly, the scaffold has been used in the synthesis of 4-azapregnene derivatives, which have shown antiproliferative activity in various cancer cell lines. mdpi.com
Furthermore, the 4-azahomoadamantane core can be modified to create ligands for various applications. The synthesis of 4-amino-4H-1,2,4-triazole derivatives from this scaffold has led to the discovery of potent aromatase inhibitors. nih.gov These examples underscore the role of 4-azahomoadamantane hydrochloride and its parent amine as foundational structures for the development of new functional molecules.
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The unique cage-like structure of 4-azahomoadamantane makes it an excellent candidate for applications in this field, particularly in host-guest chemistry. wikipedia.orgnih.gov
Molecular Recognition and Binding Studies
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, van der Waals forces, and hydrophobic interactions. rsc.org The adamantane cage of 4-azahomoadamantane provides a hydrophobic surface that can be recognized by various host molecules.
Studies have shown that adamantane derivatives can form strong host-guest complexes with cyclodextrins, which are macrocyclic hosts with a hydrophobic inner cavity. mdpi.comnih.gov The binding is driven by the favorable interaction between the hydrophobic adamantane guest and the cyclodextrin (B1172386) cavity in an aqueous environment. nih.gov While direct studies on this compound are specific, the principles of adamantane recognition are broadly applicable. The nitrogen atom in the 4-azahomoadamantane scaffold can also participate in hydrogen bonding, adding another dimension to its molecular recognition capabilities. nih.gov This allows for more specific and tunable interactions compared to the parent adamantane.
The study of tetraazaadamantanes (TAADs), which have a similar cage structure, has shown that these systems can exhibit molecular recognition properties by forming host-guest complexes with water and simple alcohols. beilstein-journals.org The formation of these complexes can be observed in solution through NMR spectroscopy and is influenced by the solvent. beilstein-journals.org This suggests that aza-derivatives of adamantane can be pre-organized for specific guest binding.
Self-Assembly Processes Involving Azahomoadamantane Scaffolds
Self-assembly is the spontaneous organization of molecules into ordered structures. researchgate.net The rigid and well-defined geometry of the 4-azahomoadamantane scaffold can be exploited to direct the formation of larger supramolecular architectures. nih.gov By functionalizing the azahomoadamantane core, it is possible to introduce specific intermolecular interactions that guide the assembly process.
For example, attaching groups capable of hydrogen bonding or metal coordination to the 4-azahomoadamantane framework can lead to the formation of predictable one-, two-, or three-dimensional networks. researchgate.net While specific examples involving this compound are not extensively documented in the provided results, the concept is well-established for similar cage compounds and self-assembling peptides. nih.govresearchgate.net The resulting nanostructures can have applications in areas such as materials science and biotechnology. nih.gov
Formation of Host-Guest Complexes
The formation of inclusion complexes is a hallmark of host-guest chemistry, where a "guest" molecule is encapsulated within a larger "host" molecule. nih.gov The adamantane portion of 4-azahomoadamantane is an excellent guest for cyclodextrin hosts. nih.govmdpi.com The formation of a 1:1 complex between an adamantane derivative and β-cyclodextrin has been demonstrated, with a high association equilibrium constant, indicating a strong binding affinity. mdpi.com
These host-guest complexes can alter the physicochemical properties of the guest molecule, such as its solubility. nih.gov For instance, the complexation of adamantane-functionalized compounds with β-cyclodextrin has been shown to improve their water solubility. nih.gov This property is particularly useful in the development of new therapeutic agents. nih.gov The formation of these complexes is a dynamic and often reversible process, which is a key feature of supramolecular systems. nih.gov
Crystal Engineering and Solid-State Chemistry
Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com The rigid and predictable geometry of the 4-azahomoadamantane scaffold makes it a useful component in the construction of novel crystalline materials.
Influence of the Azahomoadamantane Moiety on Crystal Packing and Properties
The rigid and bulky nature of the 4-azahomoadamantane cation plays a crucial role in directing the three-dimensional arrangement of molecules in the solid state, a phenomenon known as crystal packing. This steric influence can be strategically utilized to control the supramolecular architecture and, consequently, the macroscopic properties of crystalline materials. The hydrochloride salt form is often used to enhance stability and solubility. ontosight.ai
| Parameter | Influence of 4-Azahomoadamantane Moiety |
| Crystal Packing | Directs three-dimensional arrangement due to its rigid and bulky structure. |
| Intermolecular Interactions | Facilitates the formation of specific hydrogen bonds and van der Waals forces. |
| Supramolecular Architecture | Enables control over the overall crystal structure. |
| Material Properties | Can lead to high thermal stability and unique mechanical characteristics. |
Cocrystallization Studies and Ionic Cocrystals
Cocrystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. In the context of this compound, cocrystallization studies involve combining it with other molecular components, known as coformers, to generate novel crystalline structures with enhanced or altered properties. These coformers can be neutral molecules or other ionic species, leading to the formation of cocrystals or ionic cocrystals, respectively.
The formation of ionic cocrystals involving the 4-azahomoadamantane cation has been a subject of interest. In these structures, the cation pairs with an anionic coformer, and the resulting crystal lattice is stabilized by a network of electrostatic interactions, hydrogen bonds, and other non-covalent forces. The specific geometry and charge distribution of the azahomoadamantane cation can influence the selection of suitable coformers and the resulting crystal packing arrangement. These studies are pivotal in the rational design of new materials with tailored properties such as solubility, stability, and bioavailability in pharmaceutical contexts.
Applications in Materials Science
The incorporation of this compound into various material matrices has unlocked new possibilities in materials science. Its unique structural and chemical properties make it a valuable building block for creating functional materials with enhanced performance characteristics. ontosight.ai
Incorporation into Polymeric Materials for Property Enhancement
The integration of the 4-azahomoadamantane moiety into polymer chains can significantly enhance the properties of the resulting materials. Its rigid, bulky structure can increase the glass transition temperature (Tg) of polymers, leading to improved thermal stability. Furthermore, the incorporation of this cage-like structure can disrupt polymer chain packing, increasing free volume and potentially enhancing gas permeability in membrane applications.
The presence of the nitrogen atom in the azahomoadamantane structure also offers a site for further chemical modification, allowing for the covalent attachment of the moiety to a polymer backbone or its use as a pendant group. This functionalization can be used to fine-tune the mechanical, thermal, and surface properties of a wide range of polymeric materials.
Development of Photochromic Systems and Photoresponsive Materials
Photochromic materials, which undergo a reversible change in color upon exposure to light, have been a significant area of research. The rigid framework of 4-azahomoadamantane can serve as a stabilizing matrix for photochromic molecules, preventing their degradation and enhancing the reversibility and fatigue resistance of the photochromic system.
By incorporating photochromic dyes within a crystalline lattice or a polymer matrix containing the azahomoadamantane unit, the photoresponsive properties can be precisely controlled. The steric hindrance provided by the cage-like structure can influence the kinetics of the photoisomerization process, affecting the rates of coloration and decoloration. This approach has led to the development of robust photoresponsive materials with potential applications in optical data storage, smart windows, and molecular switches.
| Application Area | Role of 4-Azahomoadamantane Moiety | Resulting Enhancement |
| Polymeric Materials | Increases rigidity and disrupts chain packing. | Improved thermal stability (higher Tg) and potentially enhanced gas permeability. |
| Photochromic Systems | Acts as a stabilizing matrix for photochromic dyes. | Increased reversibility, fatigue resistance, and control over photoisomerization kinetics. |
Mechanistic Studies of Biological Interactions
Molecular Basis of Enzyme Inhibition
No studies were found detailing the molecular basis of enzyme inhibition by 4-Azahomoadamantane hydrochloride.
While adamantane (B196018) moieties are utilized in the design of some HDAC inhibitors to interact with the enzyme's active site, no research specifically identifies or investigates this compound in this capacity. The general mechanism for HDAC inhibitors involves a zinc-binding group, a linker, and a cap group that often includes a bulky moiety like adamantane to interact with the surface of the enzyme. This interaction can block the substrate-binding tunnel and inhibit the deacetylation of histone and non-histone proteins. The inhibition of HDACs leads to the accumulation of acetylated proteins, which can alter gene expression and induce cellular responses such as cell cycle arrest and apoptosis.
There is no information available on the binding mode analysis of this compound with any target enzymes.
Molecular Binding and Receptor Interaction Pathways
No data exists in the public domain regarding the molecular binding and receptor interaction pathways of this compound.
Interactions with Biological Macromolecules at the Atomic Level
There are no published studies on the interactions of this compound with biological macromolecules at the atomic level.
Elucidation of Molecular Mechanisms Influencing Cellular Pathways
Without foundational binding and interaction studies, the molecular mechanisms by which this compound might influence cellular pathways have not been elucidated. Generally, the cellular effects of compounds like HDAC inhibitors are the result of altered gene transcription, which can lead to various outcomes including cell-growth arrest, differentiation, or apoptosis.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to the 4-azahomoadamantane core often rely on classical reactions such as the Beckmann or Schmidt rearrangements of adamantan-2-one oxime and the cyclization of bicyclic precursors. researchgate.net While effective, these methods can sometimes require harsh conditions or multi-step procedures. scribd.com The future of 4-azahomoadamantane synthesis lies in the development of more efficient and environmentally benign protocols.
A significant area for future research is the application of green chemistry principles to the synthesis of 4-azahomoadamantane hydrochloride. researchgate.net This could involve the use of safer solvents, catalysts, and reaction conditions that reduce waste and energy consumption. researchgate.netresearchgate.net For instance, exploring catalytic systems that can facilitate the key ring-expansion or cyclization steps under milder conditions would be a substantial advancement. Mechanochemical techniques, which use mechanical force to induce reactions, could also offer a solvent-free and efficient alternative to traditional solution-phase synthesis. researchgate.net The development of one-pot syntheses that streamline the conversion of readily available starting materials directly to the target compound would also represent a significant step forward in making this scaffold more accessible for further research and application. scribd.comresearchgate.net
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Rearrangements | Milder reaction conditions, higher selectivity, reduced waste. | Development of novel Lewis or Brønsted acid catalysts. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of continuous flow reactors for key synthetic steps. |
| Mechanochemistry | Solvent-free conditions, reduced energy consumption. researchgate.net | Exploration of ball-milling techniques for solid-state synthesis. |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Engineering enzymes for specific C-N bond formation or ring expansion. |
Exploration of New Reactivity Patterns and Derivatization Opportunities
The reactivity of the 4-azahomoadamantane core, particularly the nitrogen atom within the seven-membered ring, presents a fertile ground for investigation. dss.go.th The secondary amine of 4-azahomoadamantane can be oxidized to form bridging nitrones, which can then undergo 1,3-dipolar cycloaddition reactions to create complex, fused heterocyclic systems. researchgate.netresearchgate.net Future work should aim to expand the scope of these cycloaddition reactions, employing a wider variety of dipolarophiles to generate a diverse library of novel, polycyclic structures. researchgate.net
Furthermore, the functionalization of the carbon skeleton of the azahomoadamantane cage is an area with significant untapped potential. While some derivatives have been synthesized, a systematic exploration of C-H activation and functionalization at various positions on the cage could lead to a host of new molecules with unique properties. nsc.ru Directing groups could be temporarily installed on the nitrogen atom to guide the regioselective functionalization of specific C-H bonds, a strategy that is a major trend in modern organic synthesis. nsc.ru This would allow for the introduction of a wide range of functional groups, paving the way for the synthesis of derivatives with tailored electronic, steric, and biological properties. google.com The synthesis of 5-methylene-4-azahomoadamantane derivatives from 2-methyl-2-hydroxyadamantane highlights a pathway to introduce exocyclic double bonds, which can serve as handles for further chemical transformations. acs.org
Design and Synthesis of Advanced Functional Materials with Tailored Properties
Future research should focus on incorporating the 4-azahomoadamantane moiety into polymers. google.com These polymers could exhibit high glass transition temperatures and enhanced thermal stability, making them suitable for applications as high-performance resins and photoresists. google.com Another exciting avenue is the development of photochromic materials. By attaching photo-responsive units to the 4-azahomoadamantane scaffold, it may be possible to create novel molecular switches and devices that change color or other properties upon exposure to light. hud.ac.uk The synthesis of an azahomoadamantyl analogue has been shown to influence the thermal equilibrium in negatively photochromic systems. hud.ac.uk The hydrochloride salt, in particular, could be used to create materials with specific solubility profiles or to facilitate self-assembly processes in the solid state or in solution through ionic interactions.
Deeper Understanding of Mechanistic Aspects in Complex Biological Systems
Derivatives of 4-azahomoadamantane have shown promise as biologically active compounds, with some exhibiting antiviral and antitumor properties. scribd.comnsc.ru The rigid cage structure is often used as a lipophilic scaffold in drug design to improve pharmacokinetic properties. However, a detailed understanding of how these molecules interact with biological targets at a molecular level is often lacking.
Future research must delve into the mechanistic aspects of their biological activity. This involves identifying specific protein targets and elucidating the binding modes of 4-azahomoadamantane derivatives. For example, some derivatives have been investigated for their potential to lower blood pressure. ethernet.edu.et Computational modeling, combined with experimental techniques like X-ray crystallography and NMR spectroscopy, can provide insights into the structure-activity relationships that govern their biological effects. Understanding the mechanism of action is crucial for the rational design of more potent and selective therapeutic agents. researchgate.net The hydrochloride form is particularly relevant in this context, as it often enhances water solubility and bioavailability, which are critical for pharmacological studies.
Integration with Emerging Chemical Technologies and Interdisciplinary Research
The unique properties of this compound position it at the intersection of several emerging scientific fields. Its continued development will benefit from an interdisciplinary approach that integrates advanced synthetic methods with materials science and chemical biology.
The convergence of 4-azahomoadamantane chemistry with nanotechnology is a particularly promising area. google.com As a "heterodiamondoid," this molecule can be considered a fundamental building block for bottom-up nanotechnology, potentially finding use in the construction of molecular machines or as a component of n- or p-type materials for electronic devices. google.com Furthermore, the synthesis and study of its derivatives will continue to be a topic of interest in bioorganic and medicinal chemistry. scribd.comnsc.ru The development of novel derivatives containing thiazole (B1198619) or pyrazole (B372694) moieties, for instance, could lead to new classes of compounds with antibacterial or antiviral activity. uokerbala.edu.iq The synergy between synthetic chemists developing new derivatization strategies, materials scientists creating novel polymers and photoactive systems, and biologists evaluating their therapeutic potential will be key to unlocking the full potential of this versatile chemical compound. nsc.ruacs.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
